3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
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Overview
Description
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is an organic compound that features a naphthalene core substituted with a cyclopropylcarbamoyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with naphthalene-2-carboxylic acid, which undergoes a series of reactions including esterification, cyclopropylcarbamoylation, and methoxylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Scientific Research Applications
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler analog without the cyclopropylcarbamoyl and methoxy groups.
3-Methoxynaphthalene-2-carboxylic acid: Similar structure but lacks the cyclopropylcarbamoyl group.
Cyclopropylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is unique due to the combination of its naphthalene core and the specific substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(cyclopropylamino)-2-oxoethoxy]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(17-12-5-6-12)9-21-14-8-11-4-2-1-3-10(11)7-13(14)16(19)20/h1-4,7-8,12H,5-6,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRDOFLGWYVTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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